Trichogin A IV

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

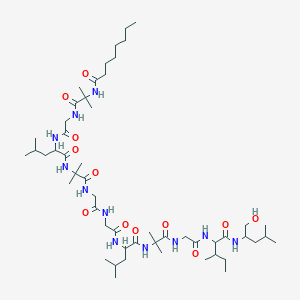

Trichogin A IV is a cyclic peptide that belongs to the trichogin family of antimicrobial peptides. It was first isolated from the skin secretion of the frog, Hyla punctata, in 1993. Since then, trichogin A IV has gained attention from the scientific community due to its potent antimicrobial activity against a wide range of bacteria and fungi.

Wissenschaftliche Forschungsanwendungen

Identification and Structure Analysis

- Identification of Trichogin A IV : Trichogin A IV, also known as GA IV, is identified as the main component of the natural trichogin mixture extracted from the fungus Trichoderma longibrachiatum. It was isolated through reversed-phase HPLC, and its amino acid sequence was elucidated using FAB mass spectrometry and high-field NMR (Auvin-Guette et al., 1992).

Membrane Activity Mechanism

- Two-State Transition Mechanism : Trichogin GA IV shows a two-state transition mechanism controlled by peptide concentration in model membranes. At low concentrations, it lies close to the region of polar headgroups, while at higher concentrations, it becomes deeply buried into the bilayer, causing membrane leakage (Mazzuca et al., 2005).

- Effect of Nα-Acyl Chain Length : The membrane-modifying properties of Trichogin GA IV and its analogs are influenced by the length of the Nα-acyl chain. A minimum of six carbon atoms in the acyl moiety is required for significant membrane-modifying activity (Toniolo et al., 1996).

Orientation and Interaction with Membranes

- Orientation and Immersion Depth : Trichogin GA IV aligns parallel to membrane surfaces, with its hydrophobic face oriented toward the membrane interior. This suggests a carpet-like mechanism for membrane permeability modification (Monaco et al., 1999).

- Interactions with Cholesterol : The role of cholesterol in the biological selectivity of Trichogin GA IV has been studied, revealing how cholesterol influences peptide penetration and formation of water channels in the membrane (Syryamina et al., 2012).

Structural Dynamics and Assembly

- Helix–Turn–Helix Structure Formation : Trichogin GA IV has been used as a model to study the formation of helix–turn–helix structures in membrane-active peptides, providing insights into protein folding mechanisms (Venanzi et al., 2006).

- Ion Channel Formation : Electrophysiology studies show that Trichogin GA IV forms channels in lipid membranes, providing insights into its pore-forming mechanism (Iftemi et al., 2014).

Peptide-Membrane Interactions

- Interaction with Phospholipid Membranes : The interaction of Trichogin GA IV with phospholipid bilayers has been extensively studied, revealing insights into how the peptide affects membrane curvature and induces vesicle leakage (Epand et al., 1999).

Applications in Bioimaging and Bioanalytical Assays

- Binding Properties with Tb(III) Ions : Trichogin GA IV exhibits high binding affinity to Tb(III) ions, suggesting potential applications in bioimaging and bioanalytical assays (Gatto et al., 2018).

Eigenschaften

CAS-Nummer |

138531-93-8 |

|---|---|

Produktname |

Trichogin A IV |

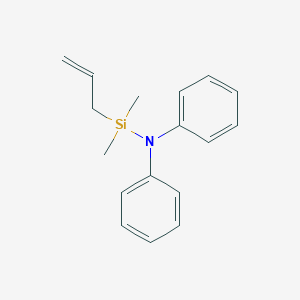

Molekularformel |

C52H95N11O12 |

Molekulargewicht |

1066.4 g/mol |

IUPAC-Name |

N-[1-[[2-[[1-[[1-[[2-[[2-[[1-[[1-[[2-[[1-[(1-hydroxy-4-methylpentan-2-yl)amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-methyl-1-oxopropan-2-yl]octanamide |

InChI |

InChI=1S/C52H95N11O12/c1-16-18-19-20-21-22-38(65)61-50(10,11)47(73)55-28-41(68)59-37(25-33(7)8)45(71)62-51(12,13)48(74)54-26-39(66)53-27-40(67)58-36(24-32(5)6)44(70)63-52(14,15)49(75)56-29-42(69)60-43(34(9)17-2)46(72)57-35(30-64)23-31(3)4/h31-37,43,64H,16-30H2,1-15H3,(H,53,66)(H,54,74)(H,55,73)(H,56,75)(H,57,72)(H,58,67)(H,59,68)(H,60,69)(H,61,65)(H,62,71)(H,63,70) |

InChI-Schlüssel |

LZAAXJCEERCDPT-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(=O)NC(C)(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)CO |

Kanonische SMILES |

CCCCCCCC(=O)NC(C)(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)CO |

Sequenz |

XGLXGGLXGXL |

Synonyme |

trichogen A IV trichogin A IV |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B237499.png)

![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide](/img/structure/B237501.png)

![4-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B237518.png)

![1-[(2R,5S)-3-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B237527.png)

![2,4-dichloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237537.png)

![3-chloro-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B237540.png)

![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-4-fluorobenzamide](/img/structure/B237541.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide](/img/structure/B237559.png)